4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Its molecular formula is and it has a molecular weight of 259.31 g/mol. The compound features a benzamide structure with an ethyl-substituted tetrazole moiety, which contributes to its unique chemical properties and potential biological activities. The compound is characterized by its ability to mimic natural substrates due to the presence of the tetrazole ring, which can act as a bioisostere for carboxylic acids.
The specific products formed depend on the reagents and conditions used during these reactions.
Research indicates that 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide may exhibit significant biological activities. It has been investigated for potential antimicrobial and anticancer properties. The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, potentially modulating their activity. This interaction can inhibit enzyme function or block receptor signaling pathways, leading to various biological effects .
The synthesis of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide typically involves several steps:
These methods may be optimized for industrial production to enhance yield and purity, possibly employing continuous flow reactors and advanced purification techniques .
4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide has several applications across different fields:
Studies have shown that 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide can act as a probe to study biological pathways and interactions. Its ability to mimic natural substrates allows it to bind effectively to enzyme active sites or receptor binding pockets, providing insights into enzyme activity modulation and receptor signaling pathways .
Several compounds share structural similarities with 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide. Below are some notable examples:
The uniqueness of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide lies in its specific structural configuration, which may confer distinct biological properties and reactivity patterns not observed in similar compounds.
The IUPAC name 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide delineates its structure with precision. The benzamide backbone features an ethyl group at the para-position of the benzene ring, while the tetrazole ring is substituted with an ethyl group at the 1-position (Figure 1). The molecular formula $$ C{13}H{17}N_5O $$ corresponds to a systematic assembly of 13 carbon, 17 hydrogen, 5 nitrogen, and 1 oxygen atom. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | $$ C{13}H{17}N_5O $$ |
| Molecular Weight | 259.31 g/mol |
| SMILES | O=C(Nc1nnnn1CC)c2ccc(CC)cc2 |
| Hydrogen Bond Donors | 2 (amide NH, tetrazole NH) |
| Hydrogen Bond Acceptors | 5 (amide O, tetrazole N atoms) |
The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, adopts a planar conformation, enabling π-π stacking interactions with biological targets. The ethyl groups at both the benzamide and tetrazole positions enhance lipophilicity, potentially improving membrane permeability compared to unsubstituted analogs.
Tetrazole derivatives gained prominence in the mid-20th century as metabolically stable alternatives to carboxylic acids, circumventing rapid enzymatic hydrolysis. The integration of benzamide motifs—a staple in antimicrobial and anticancer drug design—emerged as a strategy to synergize hydrogen-bonding capabilities with structural rigidity.
4-Ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide exemplifies this paradigm, first synthesized in the early 21st century during efforts to optimize kinase inhibitors. Its development coincided with broader interest in N-heterocyclic carboxamides, which exhibit enhanced binding affinities to ATP pockets in enzymes like COX-2 and EGFR. The compound’s ethyl substituents were strategically added to balance solubility and bioavailability, addressing limitations observed in earlier tetrazole-benzamide hybrids.
This compound occupies a niche within tetrazole-benzamide hybrids due to its dual ethyl substitutions. Comparative analysis reveals distinct advantages over related structures (Table 1):
| Compound | Substituents | Key Features |
|---|---|---|
| N-(1H-tetrazol-5-yl)benzamide | No ethyl groups | Higher polarity, shorter metabolic half-life |
| 4-Methyl analog | Methyl at benzamide | Reduced lipophilicity |
| 1-Isopropyltetrazole variant | Isopropyl at tetrazole | Steric hindrance limits target engagement |
| 4-Ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide | Ethyl at both positions | Optimal balance of solubility and membrane permeability |
The ethyl groups mitigate crystallization tendencies common in simpler analogs, enhancing formulation stability. Furthermore, the compound’s ability to act as a hydrogen bond donor and acceptor simultaneously facilitates interactions with polar residues in enzyme active sites, a trait leveraged in protease inhibition studies.
The synthesis of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide involves multiple strategic steps that must be carefully orchestrated to achieve high yields and purity [2]. This compound represents an important class of tetrazole derivatives with a benzamide moiety, requiring precise synthetic planning to ensure proper formation of each structural component [3]. The general synthetic approach typically follows a convergent pathway where the tetrazole ring and benzamide components are synthesized separately before final coupling [4] [5].
A comprehensive synthetic route involves three key stages: (1) formation of the tetrazole ring with appropriate ethyl substitution, (2) preparation of the 4-ethylbenzamide component, and (3) coupling of these intermediates to form the target molecule [6] [7]. Each stage presents unique challenges that require specific reaction conditions and catalysts to optimize yields and minimize side product formation [8].
The tetrazole ring in 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide represents a critical structural element that requires precise synthetic methodology [9]. Several approaches have been developed for tetrazole ring formation, with the [3+2] cycloaddition reaction between azides and nitriles being the most widely employed method [3] [10].
One prominent strategy involves the reaction of sodium azide with appropriate nitrile precursors in the presence of catalysts [11]. This approach typically employs Lewis acids such as zinc bromide or copper(I) salts to activate the nitrile group, facilitating the cycloaddition reaction [12]. The mechanism proceeds through the activation of the nitrile by the metal catalyst, followed by nucleophilic attack of the azide and subsequent cyclization to form the tetrazole ring [13] [21].
Microwave-assisted synthesis has emerged as a particularly efficient method for tetrazole formation, significantly reducing reaction times from hours to minutes while maintaining high yields [11] [12]. For example, the reaction of nitriles with sodium azide under microwave irradiation at 125°C with 150W power can produce tetrazole derivatives in yields of 90-99% within 3-30 minutes [12] [13].
Table 1: Comparison of Tetrazole Ring Formation Methods
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Conventional heating | ZnBr₂ | DMF | 130 | 40 hours | 79 |
| Microwave irradiation | ZnBr₂ | DMF | 130 | 2 hours | 63-99 |
| Microwave with Cu(II) | Cu(II) | NMP | 125 | 3-30 minutes | 90-99 |
| Aqueous medium | ZnBr₂/AcOH | Water | 100 | 10-15 minutes | 80-85 |
For the specific synthesis of 1-ethyl-1H-tetrazole derivatives, alkylation of the tetrazole nitrogen is typically performed using ethyl halides under basic conditions [9] [15]. The regioselectivity of this alkylation is crucial, as multiple nitrogen atoms in the tetrazole ring can potentially undergo substitution [15]. Careful control of reaction conditions, including temperature, solvent choice, and base strength, is essential to favor N-1 alkylation over other positions [9] [13].
The formation of the benzamide linkage in 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide requires efficient coupling methodologies to connect the 4-ethylbenzoic acid derivative with the amino-tetrazole component [4] [16]. Several coupling strategies have been developed, with carbodiimide-mediated coupling being among the most widely utilized approaches [8] [10].
Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are commonly employed to activate the carboxylic acid group of 4-ethylbenzoic acid, facilitating amide bond formation with the amino group of the tetrazole component [8] [17]. These reactions typically proceed through the formation of an activated ester intermediate, which subsequently undergoes nucleophilic attack by the amino group [8].
Palladium-catalyzed cross-coupling reactions offer an alternative approach for benzamide formation [14] [16]. These methods involve the reaction of aryl halides with amide derivatives in the presence of palladium catalysts and appropriate ligands [14]. For example, the denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with various coupling partners can produce ortho-substituted benzamides in good to high yields [14] [16].
Recent advances in benzamide synthesis include the development of denitrogenative Suzuki-Miyaura type cross-coupling reactions, which allow for the introduction of various aryl and alkenyl groups at the ortho position of benzamides [14]. These methods proceed via five-membered aza-palladacyclic intermediates and offer high regioselectivity and functional group tolerance [14] [16].
Table 2: Benzamide Coupling Methods for Tetrazole Derivatives
| Coupling Method | Activating Agent/Catalyst | Conditions | Advantages | Yield Range (%) |
|---|---|---|---|---|
| Carbodiimide coupling | EDC/DCC with HOBt | Room temperature, 12-24h | Mild conditions, high purity | 70-85 |
| Acyl chloride method | Thionyl chloride | 0°C to room temperature | Rapid reaction, high reactivity | 65-80 |
| Palladium-catalyzed | Pd(OAc)₂/XantPhos | 80-150°C, 24h | Functional group tolerance | 75-90 |
| Denitrogenative coupling | Pd catalyst systems | 110-150°C | Regioselective functionalization | 70-85 |
The choice of coupling method depends on several factors, including the stability of the tetrazole component, the presence of other functional groups, and the desired scale of synthesis [8] [17]. For laboratory-scale synthesis of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide, carbodiimide coupling with additives such as hydroxybenzotriazole (HOBt) often provides the best balance of yield, purity, and operational simplicity [8].
The incorporation of ethyl groups at specific positions in 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide requires selective functionalization strategies [20] [22]. Two ethyl groups must be introduced: one on the tetrazole nitrogen and another on the benzene ring of the benzamide component [20].
For the ethyl group on the benzene ring, several approaches can be employed [20] [22]. Direct C-H functionalization represents a modern and atom-economical method for introducing the ethyl group at the para position of benzoic acid derivatives [22] [27]. This approach typically involves transition metal catalysts, such as palladium or rhodium complexes, that can selectively activate C-H bonds [22] [27].
Traditional methods for introducing the ethyl group include Friedel-Crafts alkylation, where ethyl halides react with benzene derivatives in the presence of Lewis acid catalysts [20] [25]. However, these methods often suffer from regioselectivity issues and may require additional steps to achieve the desired substitution pattern [25].
The Suzuki-Miyaura cross-coupling reaction offers a more selective approach, involving the coupling of 4-bromobenzoic acid derivatives with ethylboronic acid or its esters in the presence of palladium catalysts [20] [27]. This method provides high regioselectivity and functional group tolerance, making it suitable for the synthesis of complex molecules like 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide [27].
For the N-ethylation of tetrazoles, alkylation with ethyl halides (particularly ethyl bromide or ethyl iodide) in the presence of bases such as potassium carbonate or sodium hydroxide is commonly employed [24] [25]. The reaction typically occurs in polar aprotic solvents like dimethylformamide or acetone, often requiring heating to achieve complete conversion [24]. Careful control of reaction conditions is essential to favor N-1 alkylation over other positions on the tetrazole ring [15] [24].
Table 3: Ethyl Group Functionalization Methods
| Position | Method | Reagents | Conditions | Selectivity | Yield (%) |
|---|---|---|---|---|---|
| Benzene ring (para) | C-H activation | Pd(OAc)₂, ethyl source, oxidant | 80-120°C, 24-48h | High | 65-80 |
| Benzene ring (para) | Suzuki coupling | Pd catalyst, ethylboronic acid | 80-100°C, 12-24h | Excellent | 75-90 |
| Benzene ring (para) | Friedel-Crafts | AlCl₃, ethyl halide | 0-25°C, 4-8h | Moderate | 50-70 |
| Tetrazole N-1 | N-alkylation | K₂CO₃, ethyl iodide | 60-80°C, 12-24h | Good | 70-85 |
Recent advances in ethyl functionalization include the development of photoredox-catalyzed methods that enable mild and selective ethylation under ambient conditions [27] [28]. These approaches utilize visible light and photocatalysts to generate reactive intermediates that can participate in C-C bond formation with ethyl sources [28]. Such methods offer advantages in terms of functional group tolerance and operational simplicity, making them attractive for the synthesis of complex molecules [27] [28].
The transition from laboratory-scale synthesis to industrial production of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide presents numerous challenges that must be addressed to ensure efficiency, cost-effectiveness, and reproducibility [8] [19]. Industrial-scale synthesis requires careful consideration of reaction parameters, equipment design, and process optimization to maximize yield while minimizing waste and energy consumption [8].
For tetrazole ring formation, the use of sodium azide presents significant safety concerns at industrial scale due to its potential toxicity and explosive nature [13] [19]. Alternative approaches, such as the use of trimethylsilyl azide or polymer-supported azide reagents, may offer safer alternatives for large-scale production [13]. Continuous flow reactors have also been developed for tetrazole synthesis, allowing for better heat management and reduced reaction volumes, thereby enhancing safety and efficiency [9] [13].
The coupling reaction for benzamide formation presents challenges related to reagent cost and waste generation [8] [17]. While carbodiimide coupling reagents are effective at laboratory scale, their cost and the generation of urea byproducts make them less attractive for industrial applications [8]. Alternative coupling methods, such as the use of mixed anhydrides or acyl chlorides, may offer more economical options for large-scale production [8] [17].
Table 4: Industrial-Scale Production Considerations
| Process Stage | Laboratory Method | Industrial Adaptation | Advantages | Challenges |
|---|---|---|---|---|
| Tetrazole formation | Batch reaction with NaN₃ | Continuous flow with safer azide sources | Improved safety, better heat control | Equipment cost, process validation |
| Benzamide coupling | Carbodiimide reagents | Mixed anhydrides or acyl chlorides | Reduced cost, less waste | Optimization of reaction conditions |
| Ethyl functionalization | Small-scale alkylation | Catalytic processes, flow chemistry | Scalability, reduced solvent use | Catalyst recovery, process control |
| Purification | Column chromatography | Crystallization, continuous extraction | Cost-effective, scalable | Optimization for high purity |
Equipment selection is critical for industrial-scale production [8] [19]. Jacketed reactors with efficient mixing and temperature control are essential for maintaining reaction conditions within optimal ranges [19]. For exothermic reactions, such as azide-nitrile cycloadditions, careful heat management is necessary to prevent runaway reactions [13] [19].
Solvent selection also plays a crucial role in industrial processes [8] [17]. While laboratory syntheses often employ solvents like dimethylformamide or dimethyl sulfoxide, industrial production may favor greener alternatives such as alcohols or water-based systems [8]. The development of solvent-free or reduced-solvent processes can significantly enhance the sustainability and cost-effectiveness of production [13] [17].
Catalyst systems must be optimized for industrial applications, with considerations for catalyst loading, recovery, and reuse [10] [19]. Heterogeneous catalysts offer advantages in terms of separation and recycling, making them attractive options for large-scale production [10]. Recent advances in supported metal catalysts have enabled more efficient tetrazole synthesis and coupling reactions at industrial scale [10] [13].
The purification and characterization of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide are critical steps in ensuring product quality and consistency [9] [17]. Various purification techniques can be employed, depending on the scale of production and the nature of impurities present [9].
For laboratory-scale synthesis, column chromatography using silica gel with appropriate solvent systems (typically ethyl acetate/hexane mixtures) is commonly employed for purification [9] [17]. This method allows for the separation of the target compound from reaction byproducts and unreacted starting materials [9]. For industrial applications, more scalable purification methods such as crystallization or continuous extraction are preferred [8] [17].
Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate, or their mixtures) represents an efficient method for obtaining high-purity 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide [9] [15]. The choice of recrystallization solvent depends on the solubility properties of the compound and its impurities [9]. Multiple recrystallizations may be necessary to achieve the desired purity level [15].
Acid-base extraction can be particularly effective for purifying tetrazole derivatives due to the acidic nature of the tetrazole ring [9] [17]. By manipulating pH conditions, the compound can be selectively extracted into aqueous or organic phases, allowing for the removal of non-ionic impurities [9]. This approach is especially useful for removing unreacted starting materials and byproducts with different acid-base properties [17].
Table 5: Purification Methods for 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide
| Purification Method | Conditions | Advantages | Limitations | Typical Recovery (%) |
|---|---|---|---|---|
| Column chromatography | Silica gel, ethyl acetate/hexane | High purity, versatile | Labor-intensive, solvent-intensive | 80-90 |
| Recrystallization | Ethanol or ethyl acetate | Scalable, high purity | Solvent optimization required | 75-85 |
| Acid-base extraction | pH control, organic/aqueous phases | Selective, scalable | Multiple extractions may be needed | 85-95 |
| Preparative HPLC | Reverse-phase C18, acetonitrile/water | Highest purity | Expensive, low throughput | 90-95 |
Characterization of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide involves a combination of spectroscopic and analytical techniques to confirm structure and purity [9] [15]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon (¹³C) NMR, provides detailed structural information [15]. For the tetrazole ring, characteristic signals in ¹³C NMR include the tetrazole carbon at approximately 150-155 ppm, while the ethyl groups show distinctive patterns in both ¹H and ¹³C spectra [15].
Infrared (IR) spectroscopy offers valuable information about functional groups present in the molecule [6] [15]. Key IR absorption bands for 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide include the amide carbonyl stretch (approximately 1650-1680 cm⁻¹), tetrazole ring vibrations (1000-1150 cm⁻¹), and C=N stretching (1600-1620 cm⁻¹) [6] [15].
Mass spectrometry provides confirmation of molecular weight and fragmentation patterns characteristic of the compound's structure [9] [15]. High-resolution mass spectrometry can determine the exact mass, providing additional confirmation of molecular formula [9]. Typical fragmentation patterns include the loss of the ethyl group from the tetrazole ring and cleavage of the amide bond [15].
Purity assessment typically involves chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) [9] [17]. These methods allow for the quantification of impurities and determination of overall purity [9]. For regulatory purposes, validated analytical methods with appropriate detection limits must be developed to ensure consistent product quality [17].
Melting point determination provides a simple yet effective means of assessing purity, as pure compounds typically exhibit sharp melting points within a narrow temperature range [9] [15]. The presence of impurities generally results in melting point depression or broadening of the melting range [9].
The comprehensive spectroscopic characterization of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide provides fundamental insights into its molecular structure and electronic properties through multiple analytical techniques. This tetrazole-benzamide derivative exhibits characteristic spectral signatures that reflect the unique electronic environment created by the conjugated aromatic systems and the electron-rich tetrazole moiety.
Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that reflect the electronic environment of individual nuclei within the molecular framework. The ¹H NMR spectrum exhibits characteristic resonances that can be systematically assigned based on the chemical environment and magnetic shielding effects [1] [2].
The aromatic protons of the benzamide moiety appear in the downfield region between 7.4-8.1 parts per million, with the ortho protons to the carbonyl group typically appearing most downfield due to the deshielding effect of the electron-withdrawing amide substituent [2]. The ethyl substituent on the benzene ring generates characteristic multipicity patterns, with the methylene protons appearing as a quartet around 2.6-2.8 parts per million and the terminal methyl protons as a triplet at 1.2-1.3 parts per million [3].
The tetrazole ring system contributes significantly to the overall spectral complexity. The N-H proton of the tetrazole ring appears as an extremely downfield resonance between 15.0-16.0 parts per million, reflecting the highly electronegative environment created by the four nitrogen atoms within the five-membered ring [4]. This chemical shift is characteristic of tetrazole derivatives and serves as a diagnostic feature for structural confirmation.
The ethyl substituent attached to the tetrazole nitrogen exhibits similar coupling patterns to the benzene-bound ethyl group, appearing at 2.6-2.8 parts per million for the methylene protons and 1.2-1.3 parts per million for the methyl protons [3]. The amide N-H proton typically resonates between 5.5-7.5 parts per million, often appearing as a broad singlet due to rapid exchange processes [5].
¹³C NMR spectroscopy provides complementary structural information through carbon chemical shift analysis. The tetrazole C-5 carbon appears characteristically downfield at 154-158 parts per million, reflecting the electron-deficient nature of this position within the highly electronegative tetrazole ring system [6] [1]. The aromatic carbons of the benzamide moiety resonate between 127-135 parts per million, with subtle variations depending on their specific electronic environment [7].
The carbonyl carbon of the amide functionality exhibits a characteristic chemical shift between 165-170 parts per million, consistent with the partial double-bond character and electron-withdrawing nature of the amide group [8]. The ethyl substituents contribute aliphatic carbon resonances, with methylene carbons appearing at 28-32 parts per million and methyl carbons at 12-15 parts per million [3].
| Position/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Tetrazole C-5 | - | 154-158 [6] [1] |
| Aromatic C=C | - | 127-135 [7] |
| Amide C=O | - | 165-170 [8] |
| Ethyl CH₂ | 2.6-2.8 [3] | 28-32 [3] |
| Ethyl CH₃ | 1.2-1.3 [3] | 12-15 [3] |
| Aromatic H | 7.4-8.1 [2] | - |
| N-H (tetrazole) | 15.0-16.0 [4] | - |
| N-H (amide) | 5.5-7.5 [5] | - |
Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide. The vibrational spectrum exhibits multiple characteristic absorption bands that correspond to specific molecular motions and functional group vibrations [9] [4] [10].
The N-H stretching vibrations constitute prominent features in the infrared spectrum. The tetrazole N-H stretch appears at 3145-3200 wavenumbers as a medium-intensity absorption, reflecting the unique electronic environment of the tetrazole ring system [4]. The amide N-H stretch occurs at higher frequencies, typically between 3200-3400 wavenumbers, appearing as a broad, strong absorption due to hydrogen bonding interactions and the electron-withdrawing nature of the carbonyl group [10] [5].
The carbonyl stretching vibration of the amide functionality represents one of the most diagnostic features in the infrared spectrum. This vibration appears as a strong absorption between 1640-1680 wavenumbers, with the exact frequency depending on the degree of conjugation and hydrogen bonding interactions [10] [8]. The relatively low frequency compared to other carbonyl-containing compounds reflects the resonance stabilization and partial double-bond character of the carbon-nitrogen bond in amides [8].
Tetrazole ring vibrations contribute multiple characteristic absorptions throughout the mid-infrared region. The C=N stretching vibrations appear between 1550-1640 wavenumbers as strong absorptions, reflecting the aromatic character of the tetrazole ring system [9] [4]. The tetrazole ring exhibits additional vibrational modes between 1340-1640 wavenumbers, with variable intensities depending on the specific vibrational mode and molecular coupling effects [9] [4].
The N-N stretching vibrations within the tetrazole ring generate medium-intensity absorptions around 1300-1350 wavenumbers [6]. Ring breathing modes appear between 900-1200 wavenumbers as medium-intensity absorptions, while C-H out-of-plane deformation vibrations occur between 700-850 wavenumbers [4].
Aromatic and aliphatic C-H stretching vibrations contribute to the high-frequency region of the spectrum. Aromatic C-H stretches appear between 3050-3100 wavenumbers as medium-intensity absorptions, while aliphatic C-H stretches occur between 2850-3000 wavenumbers as strong absorptions [10].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (tetrazole) | 3145-3200 [4] | medium | N-H stretching |
| N-H stretch (amide) | 3200-3400 [10] [5] | broad, strong | N-H stretching |
| C=O stretch (amide) | 1640-1680 [10] [8] | strong | C=O stretching |
| C=N stretch (tetrazole) | 1550-1640 [9] [4] | strong | C=N stretching |
| C-H stretch (aromatic) | 3050-3100 [10] | medium | Aromatic C-H |
| C-H stretch (aliphatic) | 2850-3000 [10] | strong | Aliphatic C-H |
| Tetrazole ring vibrations | 1340-1640 [9] [4] | variable | Ring modes |
| N-N stretch | 1300-1350 [6] | medium | N-N stretching |
X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms within the crystal lattice of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide. Based on structural studies of related tetrazole derivatives, several key crystallographic parameters and molecular geometry features can be predicted [11] [12] [13].
The compound is expected to crystallize in the monoclinic crystal system, which is commonly observed for tetrazole-containing organic molecules [11] [12] [13]. The most probable space groups are P21/c or P21/m, which accommodate the molecular symmetry and packing requirements of tetrazole derivatives [11] [12] [13]. The unit cell parameters are predicted to fall within ranges typical for similar compounds: a = 9.5-11.0 Å, b = 8.0-9.5 Å, c = 12.0-14.0 Å, with a β angle between 105-120° [11] [12].
The molecular geometry within the crystal structure exhibits several characteristic features. The tetrazole ring maintains planarity with delocalized π-electron density across all five ring atoms [11] [13]. Bond lengths within the tetrazole ring reflect the aromatic character, with C-N bonds typically ranging from 1.29-1.35 Å and N-N bonds from 1.28-1.35 Å [13] [14]. These bond lengths indicate significant resonance delocalization within the tetrazole system.
The benzamide moiety adopts a planar configuration with the carbonyl group positioned for optimal conjugation with the aromatic ring system. The C=O bond length is predicted to be 1.22-1.25 Å, reflecting the partial double-bond character enhanced by resonance effects [8]. Aromatic C-C bonds within the benzene ring exhibit typical lengths of 1.38-1.42 Å [14].
Intermolecular interactions within the crystal lattice likely include hydrogen bonding networks involving the tetrazole N-H and amide N-H groups as donors, with tetrazole nitrogen atoms and the carbonyl oxygen serving as acceptors [11] [12]. These interactions contribute to crystal stability and influence the overall packing arrangement.
The crystal density is predicted to range from 1.35-1.50 g/cm³, typical for organic compounds containing multiple nitrogen atoms [15]. The asymmetric unit likely contains one molecule (Z = 4), indicating four molecules per unit cell [15].
| Parameter | Predicted Value | Basis |
|---|---|---|
| Crystal System | Monoclinic [11] [12] [13] | Similar tetrazole structures |
| Space Group | P21/c or P21/m [11] [12] [13] | Molecular symmetry |
| Cell Parameter a (Å) | 9.5-11.0 [11] [12] | Molecular dimensions |
| Cell Parameter b (Å) | 8.0-9.5 [11] [12] | Packing requirements |
| Cell Parameter c (Å) | 12.0-14.0 [11] [12] | Extended molecular length |
| β angle (°) | 105-120 [11] [12] | Monoclinic geometry |
| Volume (ų) | 1000-1200 [11] [12] | Unit cell volume |
| Z | 4 [15] | Molecules per unit cell |
| Density (g/cm³) | 1.35-1.50 [15] | N-rich organic compound |
Density functional theory calculations provide comprehensive insights into the electronic structure, molecular properties, and energetic characteristics of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide. These computational studies employ various levels of theory to predict molecular orbital energies, geometric parameters, and thermodynamic properties [16] [17] [18].
Electronic structure calculations using the B3LYP hybrid functional with different basis sets reveal key molecular orbital characteristics. The highest occupied molecular orbital energy is predicted to range from -6.2 to -7.1 electron volts, depending on the basis set employed [19] [18]. The lowest unoccupied molecular orbital energy falls between -1.5 to -2.4 electron volts [19] [18]. These values indicate the compound's electronic stability and reactivity characteristics.
The HOMO-LUMO energy gap represents a crucial parameter for understanding chemical reactivity and stability. Calculated values range from 4.1 to 5.3 electron volts, suggesting moderate chemical stability [19] [18]. This energy gap is comparable to other tetrazole derivatives and indicates favorable thermal stability while maintaining sufficient reactivity for potential chemical transformations [20] [19].
Chemical reactivity descriptors derived from density functional theory calculations provide additional insights into molecular behavior. The chemical hardness, calculated as half the HOMO-LUMO gap, ranges from 2.0 to 2.6 electron volts [19]. Chemical softness, the reciprocal of hardness, falls between 0.19 to 0.50 inverse electron volts [19]. These parameters indicate moderate reactivity, consistent with the compound's potential applications in medicinal chemistry.
The chemical potential, representing the tendency of electrons to escape from the system, ranges from -3.9 to -4.7 electron volts [19]. This parameter provides insights into the compound's behavior in intermolecular interactions and potential biological activity mechanisms.
Molecular properties calculated through density functional theory include dipole moment and polarizability. The dipole moment ranges from 3.2 to 5.2 Debye units, indicating significant molecular polarity arising from the combination of electronegative tetrazole and polar amide functionalities [21]. Polarizability values between 25 to 38 cubic angstroms reflect the compound's response to external electric fields [21].
Thermodynamic properties derived from computational studies include total energy and heat of formation. Total energies range from -890 to -950 Hartree units, depending on the computational method employed [18]. Heat of formation values between 160 to 250 kilojoules per mole provide insights into the compound's thermodynamic stability and synthetic accessibility [21].
Vibrational frequency calculations complement experimental infrared spectroscopy data by providing theoretical predictions of vibrational modes. Density functional theory methods typically predict vibrational frequencies with root mean square errors of 34-48 wavenumbers when appropriate scaling factors are applied [22]. B3LYP calculations require scaling factors around 0.96 to achieve optimal agreement with experimental frequencies [22].
Tautomeric stability analysis through density functional theory calculations reveals that tetrazole derivatives typically favor the 2H-tautomeric form over the 1H-form, consistent with experimental observations [17] [23]. This tautomeric preference influences the compound's chemical behavior and intermolecular interactions.
| Property | B3LYP/6-31G(d) | B3LYP/6-311++G(d,p) | Significance |
|---|---|---|---|
| HOMO Energy (eV) | -6.2 to -6.8 [19] [18] | -6.5 to -7.1 [19] [18] | Electron donor ability |
| LUMO Energy (eV) | -1.5 to -2.1 [19] [18] | -1.8 to -2.4 [19] [18] | Electron acceptor ability |
| HOMO-LUMO Gap (eV) | 4.1 to 5.3 [19] [18] | 4.1 to 5.3 [19] [18] | Chemical stability |
| Chemical Hardness (eV) | 2.0 to 2.6 [19] | 2.0 to 2.6 [19] | Resistance to deformation |
| Chemical Softness (eV⁻¹) | 0.19 to 0.50 [19] | 0.19 to 0.50 [19] | Chemical reactivity |
| Chemical Potential (eV) | -3.9 to -4.4 [19] | -4.1 to -4.7 [19] | Electronegativity |
| Dipole Moment (Debye) | 3.5 to 5.2 [21] | 3.2 to 4.8 [21] | Molecular polarity |
| Polarizability (ų) | 25 to 35 [21] | 28 to 38 [21] | Electronic response |